

Spectroscopic Profile of 4,5-Difluorophthalic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: *4,5-Difluorophthalic anhydride*

Cat. No.: *B103473*

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This guide provides a comprehensive overview of the spectroscopic data for **4,5-Difluorophthalic anhydride** ($C_8H_2F_2O_3$), a key intermediate in the synthesis of advanced materials and pharmaceuticals. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4,5-Difluorophthalic anhydride**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Solvent
7.73	Triplet (t)	$CDCl_3$

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

No experimental ^{13}C NMR data was readily available in the searched literature. The following are predicted chemical shifts based on the structure and typical values for similar aromatic anhydrides.

Atom	Predicted Chemical Shift (δ) ppm
C=O	160 - 170
C-F	145 - 155
C-H	115 - 125
Quaternary C (non-carbonyl)	125 - 135

Table 3: ^{19}F NMR Spectroscopic Data (Predicted)

No experimental ^{19}F NMR data was readily available in the searched literature. The following are predicted chemical shifts based on typical values for fluoroaromatic compounds.

Predicted Chemical Shift (δ) ppm (vs. CFCl_3)
-130 to -145

Table 4: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
3025	Medium (m)	Aromatic C-H stretch
1877	Medium (m)	C=O stretch (asymmetric)
1794	Very Strong (vs)	C=O stretch (symmetric)
1505	Strong (s)	Aromatic C=C stretch
1220	Very Strong (vs)	C-O-C stretch
910	Strong (s)	Out-of-plane C-H bend
780	Strong (s)	Out-of-plane C-H bend

Table 5: Mass Spectrometry Data

Parameter	Value
Molecular Weight	184.10 g/mol
Monoisotopic Mass	183.99720025 Da [1]
Predicted Fragmentation	m/z
[M] ⁺	184
[M-CO] ⁺	156
[M-CO ₂] ⁺	140
[C ₆ H ₂ F ₂] ⁺	112

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4,5-Difluorophthalic anhydride** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy: A standard one-dimensional proton spectrum is acquired on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio. The spectral width is set to cover a range of -2 to 12 ppm.
- ¹³C NMR Spectroscopy: A proton-decoupled one-dimensional carbon spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay are typically required.
- ¹⁹F NMR Spectroscopy: A one-dimensional fluorine spectrum is acquired. A spectral width appropriate for fluoroaromatic compounds is used.
- Data Processing: The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.

Infrared (IR) Spectroscopy

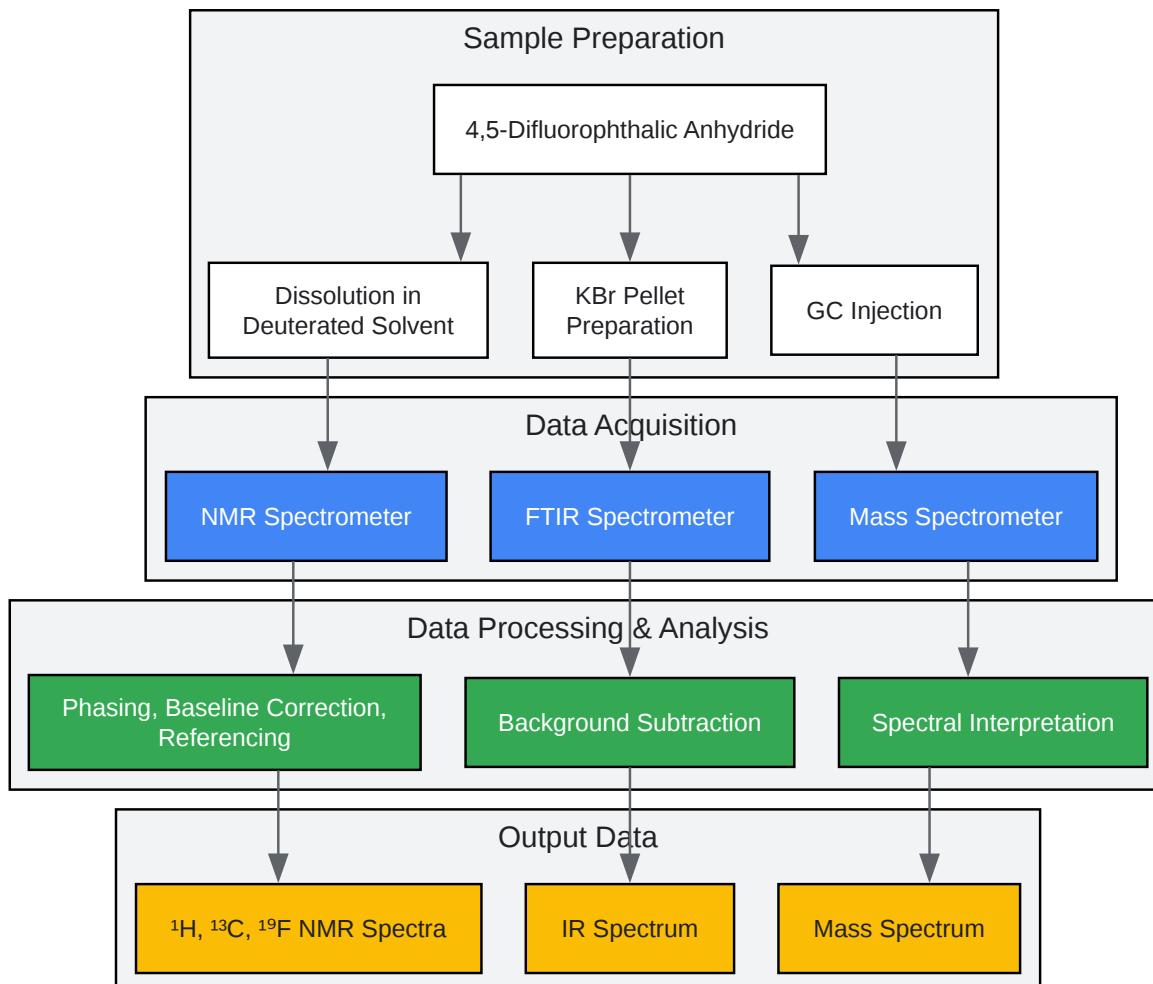
- **Sample Preparation:** A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or the empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron ionization (EI) is a common method for this type of molecule.
- **Mass Analysis:** The ionized sample is passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Interpretation:** The resulting mass spectrum shows the molecular ion peak and various fragment ions. The fragmentation pattern of phthalic anhydrides often involves the loss of CO and CO_2 .^{[2][3][4][5][6]}

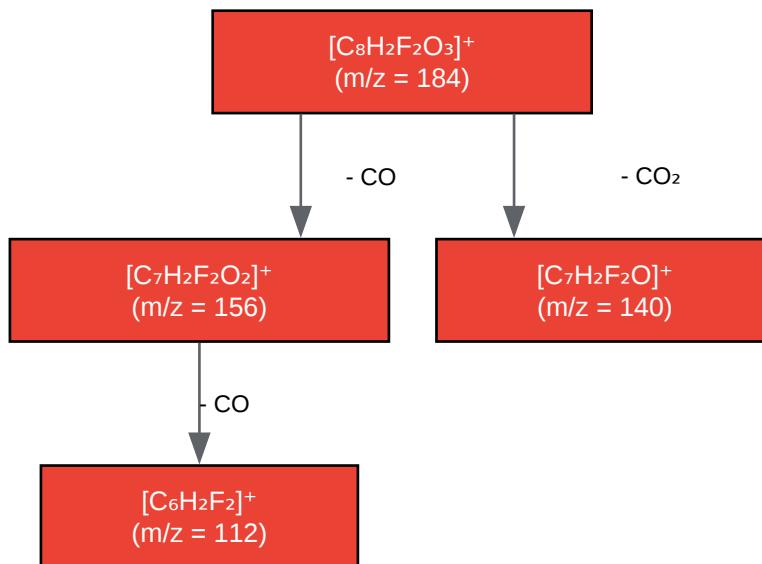
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **4,5-Difluorophthalic anhydride**.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Predicted Mass Spec Fragmentation.

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